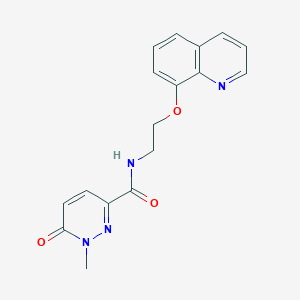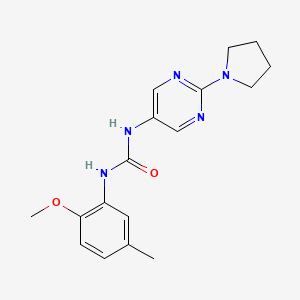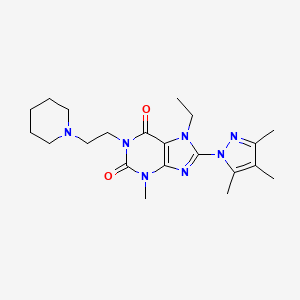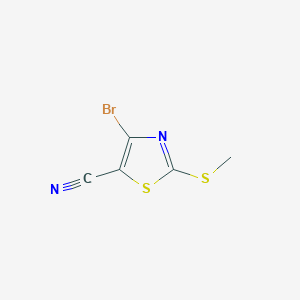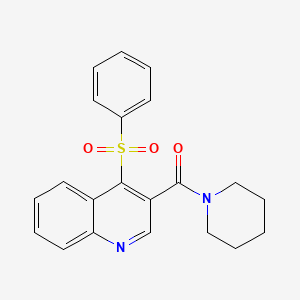
4-(Phenylsulfonyl)-3-(piperidin-1-ylcarbonyl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-(Phenylsulfonyl)-3-(piperidin-1-ylcarbonyl)quinoline” is a complex organic molecule that contains several functional groups. It has a quinoline core, which is a type of heterocyclic compound. Attached to this core are a phenylsulfonyl group and a piperidin-1-ylcarbonyl group .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, it’s likely that it involves several steps, including the formation of the quinoline core, and the attachment of the phenylsulfonyl and piperidin-1-ylcarbonyl groups. These types of reactions often involve catalysts and specific reaction conditions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the quinoline core, with the phenylsulfonyl and piperidin-1-ylcarbonyl groups attached at the 4 and 3 positions, respectively .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. For example, the phenylsulfonyl group might undergo reactions typical of sulfonyl groups, while the piperidin-1-ylcarbonyl group might participate in reactions typical of carbonyl groups and secondary amines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarities of its functional groups, and its melting and boiling points would be influenced by the strengths of the intermolecular forces present .Scientific Research Applications
Synthesis and Structural Analysis
The research in the field of quinoline derivatives has shown significant advancements. Desai et al. (2017) reported the synthesis of novel quinoline-3-carbaldehyde derivatives, characterized by various spectroscopic techniques. The crystal structures of these compounds exhibit interactions leading to supramolecular architectures, which are essential for understanding their potential applications in various scientific fields, including material science and pharmaceuticals (Desai et al., 2017).
Anticancer Potential
Solomon et al. (2019) explored 4-aminoquinoline derivatives for their anticancer activities. Among these compounds, a specific derivative showed promising results against a range of cancers, highlighting the potential of quinoline derivatives in developing new anticancer agents (Solomon et al., 2019).
Antimicrobial Activity
The antimicrobial properties of quinoline derivatives have been a subject of study, as demonstrated by Desai et al. (2017). In silico molecular docking studies suggest that these compounds could bind effectively to target proteins, indicating their potential in developing new antimicrobial agents (Desai et al., 2017).
Stability Studies
Gendugov et al. (2021) investigated the stability of a quinazoline derivative under stress conditions. The study revealed that the compound is stable under various conditions except in alkaline hydrolysis, providing insights into the stability and shelf-life of pharmaceutical substances based on quinoline derivatives (Gendugov et al., 2021).
Safety And Hazards
Future Directions
properties
IUPAC Name |
[4-(benzenesulfonyl)quinolin-3-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S/c24-21(23-13-7-2-8-14-23)18-15-22-19-12-6-5-11-17(19)20(18)27(25,26)16-9-3-1-4-10-16/h1,3-6,9-12,15H,2,7-8,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWVIQWDEIHRYGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=C(C3=CC=CC=C3N=C2)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Phenylsulfonyl)quinolin-3-yl)(piperidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

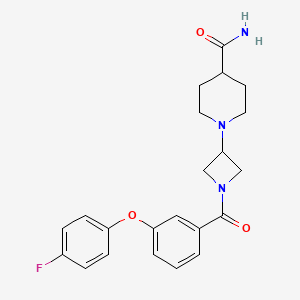

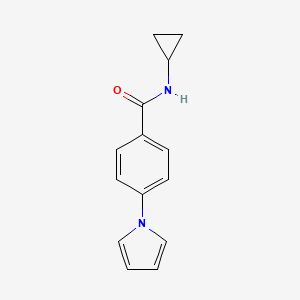

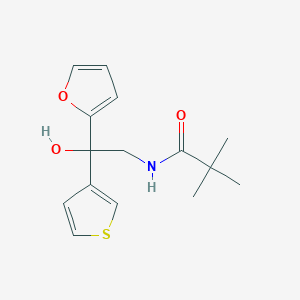
![2-({2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}carbonyl)cyclopropanecarboxylic acid](/img/structure/B2438420.png)

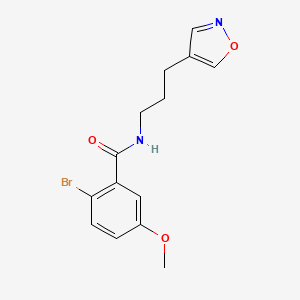
![tert-butyl N-[(1R,2R)-2-hydroxycyclohexyl]-N-methylcarbamate](/img/structure/B2438427.png)
